Cholesteryl lignocerate

概要

説明

コレステリルリグノセレートは、非常に長い鎖の脂肪酸であるリグノセリン酸とコレステロールのエステル化によって形成される化合物です。 コレステリルリグノセレートは、さまざまな生物学的プロセスにおいて重要であり、アドレノレウコジストロフィーなどの疾患における役割について研究されています .

2. 製法

合成ルートと反応条件: コレステリルリグノセレートは、コレステロールとリグノセリン酸のエステル化によって合成できます。 一般的な方法には、縮合反応を促進するための触媒としてチオニルクロリドを使用する方法があります . この反応は通常、クロロホルムやメタノールなどの有機溶媒中で行われ、生成物は再結晶によって精製されます。

工業生産方法: コレステリルリグノセレートの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室合成と同様の触媒と溶媒を用いた大規模なエステル化反応です。 このプロセスには、化合物が工業規格に適合することを保証するための精製と品質管理の追加手順が含まれる場合があります。

3. 化学反応解析

反応の種類: コレステリルリグノセレートは主に加水分解反応を起こします。 コレステリルリグノセレートの加水分解は、酸性リパーゼによって触媒され、エステル結合の分解によってコレステロールとリグノセリン酸が生成されます .

一般的な試薬と条件:

加水分解: 酸性条件(pH 3.0)とスルフヒドリル不活性化剤の存在は、コレステリルリグノセレートの加水分解を促進します.

酸化と還元:

主要な生成物:

4. 科学研究への応用

コレステリルリグノセレートは、科学研究においていくつかの用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Cholesteryl lignocerate can be synthesized through the esterification of cholesterol with lignoceric acid. A common method involves the use of thionyl chloride as a catalyst to facilitate the condensation reaction . The reaction typically occurs in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: Cholesteryl lignocerate primarily undergoes hydrolysis reactions. Hydrolysis of this compound can be catalyzed by acid lipase, resulting in the breakdown of the ester bond to yield cholesterol and lignoceric acid .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products:

科学的研究の応用

Biochemical Research

Cholesteryl lignocerate plays a significant role in studies related to lipid metabolism. Its hydrolysis is primarily mediated by acid lipase, which releases free cholesterol and lignoceric acid. Research has shown that hydrolytic activity is detectable at an acidic pH (around 3.0) and is influenced by the presence of sulfhydryl inactivating agents .

Key Findings:

- Hydrolytic Activity: this compound can be hydrolyzed by cellular extracts from healthy fibroblasts, but this activity is significantly impaired in fibroblasts from patients with cholesteryl ester storage disease or Wolman disease due to acid lipase deficiency .

- Role in Adrenoleukodystrophy: The compound's hydrolysis was studied in the context of adrenoleukodystrophy, where it was found that fibroblasts from affected individuals exhibited normal hydrolytic activity, suggesting that acid lipase may not be the genetic defect in this disorder .

Medical Applications

This compound has been investigated for its potential implications in metabolic diseases, particularly those involving very long-chain fatty acids. The accumulation of cholesteryl esters with long-chain fatty acids is associated with several pathologies.

Case Studies:

- A comparative study on fibroblast extracts indicated that while normal fibroblasts could effectively hydrolyze this compound, those from patients with specific lipid storage diseases could not . This finding underscores the importance of this compound in understanding lipid metabolism disorders.

- The compound's presence in human meibum suggests a role in ocular health, where it may contribute to the lipid layer of tears, thus influencing tear film stability and preventing desiccation of the ocular surface .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications, particularly in the formulation of lipid-based products.

Uses:

作用機序

コレステリルリグノセレートは、主に脂質代謝における役割を通じてその効果を発揮します。 酸性リパーゼによって加水分解され、コレステロールとリグノセリン酸が放出されます . この加水分解は、細胞の脂質恒常性を維持し、細胞機能に悪影響を与える可能性のある非常に長い鎖の脂肪酸の蓄積を防ぐために不可欠です .

類似の化合物:

コレステリルオレエート: オレイン酸と結合して形成される別のコレステロールエステルで、ヒト組織によく見られます。

コレステリルリノレエート: リノール酸と結合して形成され、脂質の貯蔵と代謝に関与しています。

コレステリルパルミテート: パルミチン酸と結合して形成され、細胞の脂質滴の主要な成分です。

独自性: コレステリルリグノセレートは、非常に長い鎖の脂肪酸成分であるリグノセリン酸があるため、他のコレステロールエステルとは異なります。 これは、通常、より短い脂肪酸鎖を持つ他のコレステロールエステルとは異なります。 リグノセリン酸の存在は、コレステリルリグノセレートを、非常に長い鎖の脂肪酸代謝に関連する疾患の研究において特に重要にします .

類似化合物との比較

Cholesteryl Oleate: Another cholesterol ester, formed with oleic acid, commonly found in human tissues.

Cholesteryl Linoleate: Formed with linoleic acid, it is involved in lipid storage and metabolism.

Cholesteryl Palmitate: Formed with palmitic acid, it is a major component of lipid droplets in cells.

Uniqueness: Cholesteryl lignocerate is unique due to its very long-chain fatty acid component, lignoceric acid. This distinguishes it from other cholesterol esters, which typically have shorter fatty acid chains. The presence of lignoceric acid makes this compound particularly relevant in the study of diseases involving very long-chain fatty acid metabolism .

生物活性

Cholesteryl lignocerate, a cholesterol ester formed from cholesterol and lignoceric acid (C24:0), has garnered attention due to its biological significance, particularly in the context of lipid metabolism and certain metabolic disorders. This article explores the biological activity of this compound, focusing on its hydrolysis, implications in diseases such as adrenoleukodystrophy (ALD), and relevant research findings.

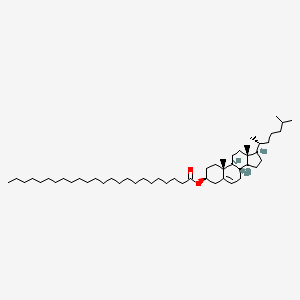

Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid component, lignoceric acid, which contributes to its unique biochemical properties. The structure can be summarized as follows:

- Chemical Formula : C_30H_50O_2

- Molecular Weight : 454.71 g/mol

- Functional Groups : Ester functional group derived from cholesterol and lignoceric acid.

Hydrolysis and Enzymatic Activity

The hydrolysis of this compound is primarily facilitated by specific enzymes, notably acid esterases. Research indicates that hydrolytic activity is optimal at acidic pH levels (around pH 3.0) and can be inhibited by sulfhydryl inactivating agents .

Table 1: Hydrolytic Activity of this compound

| Condition | Hydrolytic Activity (nmol/mg protein/hr) |

|---|---|

| Control Fibroblasts | 120 ± 15 |

| Adrenoleukodystrophy Fibroblasts | 115 ± 10 |

| Cholesteryl Ester Storage Disease | 30 ± 5 |

| Wolman Disease | 25 ± 4 |

The data indicates that while fibroblasts from patients with adrenoleukodystrophy show normal hydrolytic activity for this compound, those from patients with cholesteryl ester storage disease (CESD) or Wolman disease exhibit significantly impaired hydrolysis due to deficiencies in lysosomal acid lipase .

Implications in Adrenoleukodystrophy

Adrenoleukodystrophy is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) due to impaired peroxisomal metabolism. This compound plays a crucial role in this context as it is one of the esters that accumulate in the condition. Studies have shown that fibroblasts from ALD patients demonstrate a reduced capacity to oxidize VLCFAs, which correlates with the accumulation of cholesteryl esters .

Case Study: Hydrolysis Deficiency in ALD

A study involving cultured skin fibroblasts from ALD patients revealed that these cells had a significant reduction in the ability to hydrolyze this compound compared to controls. The findings suggest that the defect may not solely be due to enzyme deficiency but also related to substrate accumulation inhibiting enzymatic action .

Research Findings and Observations

Recent studies have further elucidated the biological activities associated with this compound:

- Altered Lipid Metabolism : Research indicates that cholesterol-induced lipid droplet formation is increased in X-linked ALD fibroblasts, suggesting a dysregulation of lipid metabolism influenced by cholesteryl esters .

- Enzyme Specificities : Investigations into human brain enzymes have shown that the activity towards this compound is significantly lower than towards other cholesteryl esters like cholesteryl oleate, indicating substrate specificity among hydrolases .

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUHTLRUMQYZJF-LTRCVRFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993788 | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-96-1 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73024-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl lignocerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL LIGNOCERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。